Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a chemical compound with the molecular formula C19H20FNO2 It is known for its unique structure, which includes a fluoroquinoline moiety attached to a cyclohexyl group via an ethyl acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate typically involves the following steps:
Formation of the Fluoroquinoline Intermediate: The fluoroquinoline moiety is synthesized through a series of reactions starting from readily available precursors
Cyclohexylation: The fluoroquinoline intermediate is then reacted with a cyclohexylating agent to form the cyclohexyl derivative.
Esterification: The final step involves the esterification of the cyclohexyl derivative with ethyl acetate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroquinoline moiety to its corresponding amine or alcohol derivatives.
Substitution: The fluoroquinoline ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The fluoroquinoline moiety can interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to its antimicrobial activity.
Pathways: The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can be compared with other fluoroquinoline derivatives:
Similar Compounds: Ciprofloxacin, Levofloxacin, and Moxifloxacin.
Uniqueness: Unlike other fluoroquinolines, this compound has a cyclohexyl group, which may confer unique pharmacokinetic and pharmacodynamic properties.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.
Biological Activity
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article discusses its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline moiety known for its biological activity. The structure can be represented as follows:
This compound is characterized by the presence of a cyclohexyl group and a fluorinated quinoline derivative, which contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in immune modulation and tumor suppression. Specifically, it has been noted for its potential to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in immune suppression within the tumor microenvironment.
IDO1 Inhibition
IDO1 is an enzyme that catalyzes the degradation of tryptophan into kynurenine, leading to immunosuppression. By inhibiting IDO1, this compound may enhance anti-tumor immunity. A study demonstrated that related compounds effectively reduced IDO1 levels in glioblastoma cells, suggesting a similar potential for this compound .
Pharmacokinetics
The pharmacokinetic profile of this compound is vital for understanding its therapeutic efficacy. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution
Initial studies suggest that the compound exhibits favorable absorption characteristics due to its lipophilicity. The presence of the cyclohexyl group may enhance membrane permeability, allowing for efficient distribution in tissues.
Metabolism
Metabolic studies indicate that compounds with similar structures undergo hepatic metabolism via cytochrome P450 enzymes. This raises considerations for potential drug-drug interactions .
Excretion
The excretion route primarily involves renal pathways, with metabolites being eliminated in urine. Understanding the metabolic pathways is crucial for predicting interactions with other medications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : Compounds structurally related to this compound have shown significant inhibition of IDO1 in glioblastoma cell lines, enhancing T-cell proliferation and anti-tumor responses .
- In Vivo Efficacy : Animal models treated with IDO1 inhibitors demonstrated reduced tumor growth and improved survival rates compared to controls. These findings support the hypothesis that targeting IDO1 can reverse immune suppression in tumors .
- Safety Profile : Toxicological assessments have indicated that derivatives exhibit acceptable safety profiles at therapeutic doses, although further studies are needed to confirm long-term safety .
Summary Table of Biological Activity
Properties
Molecular Formula |
C19H22FNO2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetate |
InChI |
InChI=1S/C19H22FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h7-10,12-14H,2-6,11H2,1H3 |
InChI Key |
QDLYWXDVXDNKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.